molecular formula C17H15ClF2N4O2S B13333879 N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide

N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B13333879
M. Wt: 412.8 g/mol
InChI Key: TYXKVUMFJJEHMH-UHFFFAOYSA-N
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Description

N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by its complex structure, which includes a thiazole ring, a pyrrole ring, and a phenyl ring with chloro and difluoro substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the hydroxymethyl group. The pyrrole ring is then synthesized and coupled with the thiazole derivative. Finally, the phenyl ring with chloro and difluoro substitutions is introduced through a series of substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and difluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the difluoro substitutions.

    N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(3,5-difluorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the chloro substitution.

Uniqueness

The unique combination of the chloro and difluoro substitutions on the phenyl ring, along with the thiazole and pyrrole rings, gives N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C17H15ClF2N4O2S

Molecular Weight

412.8 g/mol

IUPAC Name

N-[2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C17H15ClF2N4O2S/c18-15-10(19)3-8(4-11(15)20)12-1-2-13(23-12)16(26)24-14(5-21)17-22-6-9(7-25)27-17/h1-4,6,14,23,25H,5,7,21H2,(H,24,26)

InChI Key

TYXKVUMFJJEHMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)C(=O)NC(CN)C2=NC=C(S2)CO)C3=CC(=C(C(=C3)F)Cl)F

Origin of Product

United States

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